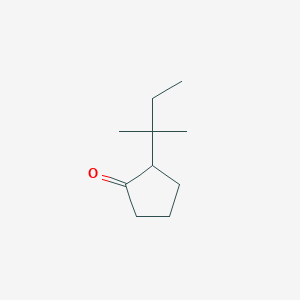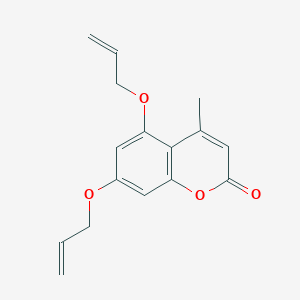
5,7-Diallyloxy-4-methyl-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 5,7-diallyloxy-4-methyl-chromen-2-one involves a multi-step process:
Condensation Reaction: Ethyl acetoacetate is condensed with phloroglucinol in the presence of concentrated sulfuric acid at 15°C. The reaction mixture is stirred and kept at room temperature for 4 hours, then poured into ice to precipitate the product.
Allylation: The 5,7-dihydroxy-4-methylcoumarin is then dissolved in dry acetone containing allyl bromide and anhydrous potassium carbonate. The mixture is refluxed for 4 hours, cooled, and filtered.
Analyse Des Réactions Chimiques
5,7-Diallyloxy-4-methyl-chromen-2-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the allyloxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often reduce the carbonyl group in the chromenone ring to form alcohols.
Substitution: The allyloxy groups in the compound can undergo nucleophilic substitution reactions.
Applications De Recherche Scientifique
5,7-Diallyloxy-4-methyl-chromen-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex coumarin derivatives.
Biology: It has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mécanisme D'action
The mechanism of action of 5,7-diallyloxy-4-methyl-chromen-2-one involves its interaction with various molecular targets:
Comparaison Avec Des Composés Similaires
5,7-Diallyloxy-4-methyl-chromen-2-one can be compared with other similar compounds:
5,7-Dihydroxy-4-methylcoumarin: This precursor compound lacks the allyloxy groups and has different chemical reactivity and biological activity.
7-Allyloxy-4-methyl-chromen-2-one:
7,8-Dihydroxy-4-methylcoumarin: This compound has hydroxyl groups at different positions, leading to distinct chemical behavior and biological effects
Propriétés
Numéro CAS |
18103-21-4 |
|---|---|
Formule moléculaire |
C16H16O4 |
Poids moléculaire |
272.29 g/mol |
Nom IUPAC |
4-methyl-5,7-bis(prop-2-enoxy)chromen-2-one |
InChI |
InChI=1S/C16H16O4/c1-4-6-18-12-9-13(19-7-5-2)16-11(3)8-15(17)20-14(16)10-12/h4-5,8-10H,1-2,6-7H2,3H3 |
Clé InChI |
SFENFSWNRGDHEO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C(=CC(=C2)OCC=C)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


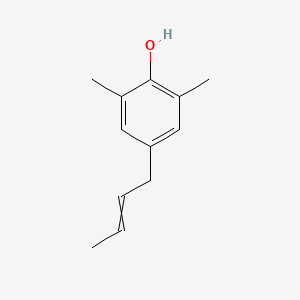
![1-[2-(4-Chlorophenyl)ethenyl]-3-phenylbenzo[F]quinoline](/img/structure/B14700021.png)
![2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethan-1-ol](/img/structure/B14700027.png)
![1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea](/img/structure/B14700031.png)
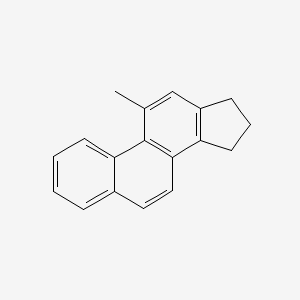
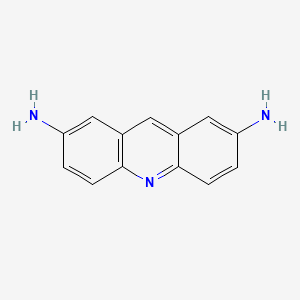
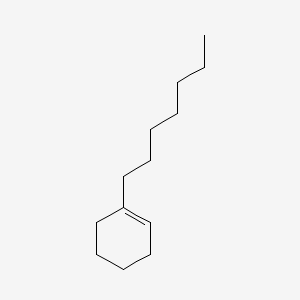
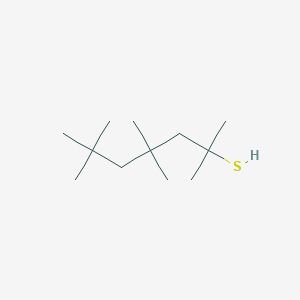



![1,1'-Peroxybis[2-(propan-2-yl)benzene]](/img/structure/B14700089.png)
